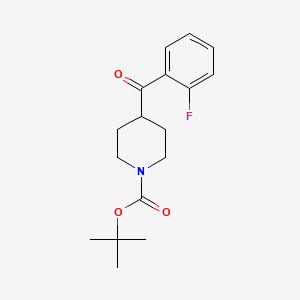

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDXZEMJOXFAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678103 | |

| Record name | tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134327-76-6 | |

| Record name | tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate

Introduction

tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a synthetically versatile intermediate, playing a crucial role in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The molecule incorporates a piperidine ring, a common scaffold in medicinal chemistry, protected with a tert-butoxycarbonyl (Boc) group, and a 4-fluorobenzoyl moiety. The Boc protecting group allows for selective manipulation of the piperidine nitrogen, while the fluorinated benzoyl group is a key pharmacophore in many CNS-active drugs, influencing their binding affinity and metabolic stability. This guide provides a comprehensive overview of its synthesis, characterization, and applications for researchers and professionals in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic protocols.

| Property | Value |

| CAS Number | 139341-53-4 |

| Molecular Formula | C₁₇H₂₂FNO₃ |

| Molecular Weight | 307.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Synthesis and Mechanism

The synthesis of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is most commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with a suitable piperidine-derived acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the acyl chloride by coordinating to the chlorine atom, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich fluorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol

This protocol provides a representative procedure for the synthesis of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Materials:

-

1-Boc-piperidine-4-carbonyl chloride

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1-Boc-piperidine-4-carbonyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension.

-

After stirring for 15-20 minutes, add fluorobenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include the characteristic resonances for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm), and the aromatic protons of the 4-fluorobenzoyl group (doublets or multiplets in the aromatic region, typically 7.0-8.0 ppm).

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon (around 195-205 ppm), the carbons of the Boc group, the piperidine ring, and the fluorinated aromatic ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the carbonyl stretching of the ketone (around 1670-1690 cm⁻¹) and the urethane carbonyl of the Boc group (around 1680-1700 cm⁻¹).

Applications in Drug Discovery

tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is a valuable building block in the synthesis of various psychoactive compounds, particularly dopamine reuptake inhibitors.[1] Its structure is a key component of analogs of GBR 12909, a potent and selective dopamine transporter (DAT) inhibitor.[2][3]

The general synthetic utility involves the deprotection of the Boc group to free the piperidine nitrogen, followed by N-alkylation to introduce further diversity and modulate the pharmacological properties of the final compound. The 4-fluorobenzoyl moiety is often crucial for high-affinity binding to the target protein.

Role as a Pharmaceutical Intermediate

Caption: Synthetic pathway from the intermediate to an API.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate is not widely available, data from closely related compounds suggest that it should be handled with care.[4][5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][6] Avoid contact with skin and eyes.[5][8]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a cool, dry place.[5]

References

-

tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate, PK00007E-1, 2023/5/8. (n.d.). Retrieved from [Link]

- Meltzer, P. C., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Journal of medicinal chemistry, 50(2), 243–255.

- Ashby, C. R., et al. (2012). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current medicinal chemistry, 19(3), 344–353.

- Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925–1024.

Sources

- 1. DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. kishida.co.jp [kishida.co.jp]

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate properties

An In-Depth Technical Guide to tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. As a senior application scientist, the following sections are structured to provide not just data, but actionable insights into the synthesis, characterization, and application of this versatile intermediate. The narrative emphasizes the rationale behind methodological choices, ensuring a deeper understanding for its practical application in drug discovery and development.

Core Compound Profile and Significance

Tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is a synthetically valuable piperidine derivative. Its structure is characterized by three key features:

-

A Piperidine Scaffold: This saturated heterocycle is a privileged structure in medicinal chemistry, frequently found in central nervous system (CNS) active drugs due to its ability to confer favorable pharmacokinetic properties.[1][2]

-

A 2-Fluorobenzoyl Moiety: The fluorinated phenyl ketone group provides a site for diverse chemical modifications and can significantly influence the compound's binding affinity, selectivity, and metabolic stability in a final drug candidate.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the piperidine nitrogen is crucial for synthetic applications. It deactivates the otherwise reactive secondary amine, preventing unwanted side reactions. Its stability in various reaction conditions and its susceptibility to clean removal under acidic conditions make it an ideal protecting group for multi-step synthetic campaigns.[3]

This combination makes the title compound a critical intermediate for creating libraries of complex molecules aimed at discovering novel therapeutics.[4]

Key Physicochemical Properties

A summary of the essential properties of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is provided below. These data are critical for experimental planning, from reaction setup to purification and storage.

| Property | Value | Reference |

| CAS Number | 1159826-04-6 | [5] |

| Molecular Formula | C₁₇H₂₂FNO₃ | [6] |

| Molecular Weight | 307.36 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| IUPAC Name | tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | N/A |

| Purity | Typically ≥98% (by HPLC) | [7] |

| Storage | Store in a cool, dry place away from light. | [7][8] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2F | N/A |

Synthesis and Purification: A Methodological Overview

The synthesis of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable and scalable method for its production.

The core principle involves the reaction of an activated carboxylic acid derivative (like an acyl chloride) with an aromatic ring in the presence of a Lewis acid catalyst. In this specific synthesis, the piperidine ring is pre-functionalized and protected.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a representative synthesis. The choice of a Lewis acid like aluminum chloride (AlCl₃) is critical for activating the acyl chloride, making it sufficiently electrophilic to react with the fluorobenzene.

Step 1: Preparation of the Acyl Chloride

-

To a solution of 1-Boc-piperidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 1-Boc-piperidine-4-carbonyl chloride. This intermediate is typically used immediately without further purification.

Step 2: Friedel-Crafts Acylation

-

Suspend aluminum chloride (AlCl₃) in an excess of fluorobenzene, which acts as both the solvent and the reactant, and cool the mixture to 0 °C.

-

Add a solution of the crude 1-Boc-piperidine-4-carbonyl chloride in fluorobenzene dropwise to the cooled suspension.

-

Stir the reaction mixture at 0-5 °C for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Causality: Maintaining a low temperature is crucial to control the reaction's exothermicity and prevent potential side reactions or degradation.

Step 3: Workup and Purification

-

Once the reaction is complete, carefully quench it by pouring it over crushed ice and hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is then purified. Recrystallization from a solvent system like ethanol/water or purification by column chromatography on silica gel are the most effective methods to achieve high purity.[9]

Synthesis Workflow Diagram

Caption: Synthetic workflow for tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate.

Analytical Characterization and Quality Control

Ensuring the identity and purity of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is paramount for its use in regulated drug development environments. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by identifying the chemical environments of hydrogen and carbon atoms. The resulting spectra provide a unique fingerprint of the compound.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[10]

-

High-Performance Liquid Chromatography (HPLC): The authoritative method for quantifying purity. It separates the target compound from any impurities, allowing for precise determination of its percentage purity.[7]

Standard Operating Protocol: Purity Determination by HPLC

This protocol provides a standardized method for assessing the purity of the final compound.

1. Preparation of Mobile Phase:

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Degas both phases by sonication or vacuum filtration.

2. Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Gradient Program:

-

0-15 min: 5% to 95% Mobile Phase B.

-

15-18 min: Hold at 95% Mobile Phase B.

-

18-20 min: 95% to 5% Mobile Phase B.

-

20-25 min: Hold at 5% Mobile Phase B for column re-equilibration.

-

4. Data Analysis:

-

Integrate the peak areas from the chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Analytical Workflow Diagram

Caption: Quality control workflow for compound characterization and release.

Applications in Drug Discovery

The primary value of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate lies in its role as a versatile intermediate. The Boc-protected nitrogen allows for selective chemistry at other positions, while its subsequent removal unmasks a reactive secondary amine, enabling a wide range of further modifications.

Deprotection and Derivatization: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The resulting secondary amine is a nucleophile that can undergo numerous reactions:

-

Reductive Amination: Reaction with aldehydes or ketones to introduce new substituents.

-

N-Alkylation/Arylation: Formation of new carbon-nitrogen bonds.

-

Amide or Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides.

This flexibility allows chemists to systematically modify the piperidine core to optimize a compound's biological activity, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This process is fundamental to the lead optimization phase of drug discovery.

Logical Flow in Medicinal Chemistry

Caption: Role as a key intermediate in generating diverse drug candidates.

Safety, Handling, and Storage

Proper handling of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets (SDS).[8][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[8][12] After handling, wash hands thoroughly.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8][12]

-

By adhering to these protocols, researchers can safely and effectively utilize this valuable chemical intermediate in their scientific endeavors.

References

- Vertex AI Search. tert-Butyl 4-(4-fluorobenzamido)

- Vertex AI Search. Buy tert-Butyl 4-(4-fluorophenyl)

-

PubChem. Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. Available from: [Link].

-

PubChem. Tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate. Available from: [Link].

-

MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available from: [Link].

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available from: [Link].

-

SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link].

-

PubChem. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Available from: [Link].

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link].

-

Wikipedia. 1-Boc-4-AP. Available from: [Link].

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. Available from: [Link].

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available from: [Link].

-

ChemSrc. CAS#:639468-31-8 | 3-(4-fluorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester. Available from: [Link].

Sources

- 1. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate | 1159826-04-6 [sigmaaldrich.com]

- 6. CAS#:639468-31-8 | 3-(4-fluorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 7. aussieresearchchem.com [aussieresearchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. kishida.co.jp [kishida.co.jp]

Introduction: The Strategic Importance of Fluorinated Piperidine Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with biological targets. The introduction of fluorine atoms into such scaffolds is a widely employed strategy in modern drug design to modulate key molecular properties. Fluorination can enhance metabolic stability, increase binding affinity, and alter the basicity (pKa) of nearby nitrogen atoms, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1]

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate stands as a valuable, albeit specialized, building block in this context. It combines the proven piperidine framework, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and a 2-fluorobenzoyl moiety. This specific substitution pattern makes it a precursor for a range of neurologically active compounds and other therapeutic agents. The 2-fluoro substitution on the benzoyl ring is particularly significant as it can influence the conformation of the molecule and its electronic properties, potentially leading to unique receptor interactions compared to its 4-fluoro counterpart, which is found in drugs like ketanserin.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and applications for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

While a specific CAS number for tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is not consistently reported in major chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₂₂FNO₃ | Calculated |

| Molecular Weight | 307.36 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[4] |

| Predicted LogP | 3.59 | ChemDraw or similar software |

| CAS Number | Not definitively assigned (Note: The related 4-bromo-2-fluorobenzoyl derivative is CAS 1159826-04-6) |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.4-1.5 ppm. The piperidine protons would appear as complex multiplets in the 1.6-3.7 ppm region. The aromatic protons of the 2-fluorobenzoyl group would resonate in the 7.1-7.6 ppm range, showing complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The carbon spectrum would display a signal for the carbonyl of the benzoyl group around 200 ppm and the carbamate carbonyl near 155 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm.

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the ketone carbonyl (C=O) around 1670-1690 cm⁻¹ and the carbamate carbonyl (N-C=O) around 1680-1700 cm⁻¹. C-F stretching vibrations would be present in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns such as the loss of the Boc group.

Synthesis and Mechanistic Insights

The most direct and industrially scalable approach to synthesize tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is through a Friedel-Crafts acylation reaction. This method involves the electrophilic substitution of an aromatic compound with an acyl halide or anhydride, catalyzed by a Lewis acid.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely proceed by reacting a suitable piperidine precursor with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed Friedel-Crafts acylation workflow.

Detailed Experimental Protocol (Analogous Procedure)

-

Preparation: To a stirred solution of fluorobenzene in an anhydrous solvent such as dichloromethane at 0°C under a nitrogen atmosphere, add a Lewis acid (e.g., aluminum chloride) portion-wise.

-

Addition of Acylating Agent: A solution of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices

-

Lewis Acid Catalyst: Aluminum chloride is a common and effective Lewis acid for Friedel-Crafts acylations as it strongly polarizes the acyl chloride, generating a highly electrophilic acylium ion.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the Lewis acid catalyst reacts violently with water.

-

Low Temperature: The initial reaction temperature is kept low to control the exothermic nature of the reaction and to minimize the formation of byproducts.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen from participating in side reactions and can be easily removed under acidic conditions in a subsequent step if required.

Applications in Drug Discovery and Development

The 2-fluorobenzoylpiperidine scaffold is a key pharmacophore in a variety of centrally active agents. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group and can form hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity.

Potential Therapeutic Targets

Compounds containing the benzoylpiperidine moiety have shown affinity for a range of receptors, including:

-

Serotonin Receptors (5-HT₂A): The 4-fluorobenzoylpiperidine moiety is a well-established pharmacophore for 5-HT₂A antagonists like ketanserin, which are used to treat hypertension.[3]

-

Dopamine Receptors (D₂): Many antipsychotic drugs feature piperidine rings that interact with dopamine receptors.

-

Sigma Receptors: These receptors are implicated in a variety of neurological disorders, and piperidine-containing ligands have shown high affinity for them.[3]

-

Enzyme Inhibition: The benzoylpiperidine structure can also be found in inhibitors of enzymes such as tankyrases, which are targets in cancer therapy.[3]

The specific 2-fluoro substitution of the title compound may offer a unique pharmacological profile, potentially leading to novel therapeutics with improved efficacy or reduced side effects.

Caption: Potential antagonism of a Gq-coupled receptor pathway.

Safety, Handling, and Storage

As a fine chemical intermediate, tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: Future Perspectives

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate represents a strategically important building block for the synthesis of novel therapeutic agents. The unique electronic and steric properties conferred by the 2-fluoro substituent on the benzoyl ring offer opportunities for the development of compounds with novel pharmacological profiles. As our understanding of the subtleties of drug-receptor interactions grows, the demand for precisely functionalized scaffolds like this will continue to increase, paving the way for the discovery of next-generation medicines for a range of diseases, particularly those affecting the central nervous system.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(15), 3485. Retrieved from [Link]

-

USA-Chems. (n.d.). Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Iloperidone Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

-

MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4983. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

Abstract

This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate, a key intermediate in modern pharmaceutical synthesis. The piperidine scaffold is a prevalent feature in numerous FDA-approved drugs, making the precise characterization of its derivatives a critical aspect of drug discovery and development.[1][2] This document moves beyond a simple recitation of techniques, offering a rationale-driven approach tailored to the specific structural features of the target molecule. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will present not only the theoretical underpinnings but also detailed experimental protocols and an expert analysis of the expected data, thereby creating a self-validating system for structural confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a robust framework for the characterization of complex small molecules.

Introduction: The Significance of a Well-Characterized Intermediate

The molecule, tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate (Molecular Formula: C₁₇H₂₂FNO₃, Molecular Weight: 323.36 g/mol ), is a sophisticated building block. Its structure incorporates three key pharmacophoric elements:

-

A piperidine ring , a saturated heterocycle fundamental to the structure of numerous centrally active and peripherally acting drugs.[3][4]

-

A tert-butoxycarbonyl (Boc) protecting group , which strategically masks the reactivity of the piperidine nitrogen, allowing for controlled, regioselective reactions at other positions.

-

A 2-fluorobenzoyl moiety , which introduces functionality for further chemical modification and whose fluorine atom can significantly modulate pharmacokinetic and pharmacodynamic properties.

Given its role as a precursor in multi-step syntheses, unambiguous confirmation of its structure is paramount. An error in characterization at this stage can lead to the generation of incorrect final active pharmaceutical ingredients (APIs), resulting in wasted resources and significant delays in development timelines. The analytical workflow presented herein is designed to provide orthogonal data points that, when combined, leave no ambiguity as to the molecule's identity and purity.

The Analytical Strategy: A Multi-Technique, Synergistic Approach

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the convergence of data from multiple, independent methods. Our approach is hierarchical, beginning with the most powerful tool for organic structure determination, NMR, and supplementing it with MS for molecular weight confirmation and IR for functional group identification.

Figure 1: A workflow diagram for the structural elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of NMR experiments is required to assign every proton and carbon signal unambiguously.

Proton (¹H) NMR Spectroscopy

Causality of Experimental Choice: ¹H NMR is the initial and most informative experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Experimental Protocol:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for molecules of this type and its single, easily identifiable residual solvent peak at δ 7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets from the piperidine and aromatic rings.

Data Interpretation and Expected Spectrum: The structure contains several distinct proton environments. The expected signals are as follows:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 7.10 - 7.80 | Multiplet (m) | 4H | Protons on the 2-fluorobenzoyl ring are in a complex electronic environment. Coupling to each other and to the ¹⁹F atom results in a complex pattern. |

| Piperidine CH (Position 4) | 3.50 - 4.00 | Multiplet (m) | 1H | This proton is alpha to the ketone carbonyl group, causing significant deshielding and shifting it downfield. |

| Piperidine CH₂ (axial, N-adjacent) | 2.80 - 3.20 | Multiplet (m) | 2H | Protons on the carbons adjacent to the electron-withdrawing nitrogen atom of the carbamate are moderately deshielded. |

| Piperidine CH₂ (equatorial, N-adjacent) | 4.00 - 4.30 | Broad Multiplet (br m) | 2H | Due to the carbamate group, these protons are further deshielded. The broadness is due to restricted rotation around the N-C(O) bond. |

| Piperidine CH₂ (other) | 1.60 - 2.20 | Multiplet (m) | 4H | These are standard aliphatic protons on the piperidine ring. |

| Boc Group (CH₃) | ~1.47 | Singlet (s) | 9H | The nine protons of the three methyl groups are chemically equivalent and show no coupling, resulting in a large, sharp singlet.[5] |

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality of Experimental Choice: ¹³C NMR complements the ¹H NMR by providing a count of the unique carbon atoms and information about their hybridization and electronic environment. This is crucial for confirming the presence of quaternary carbons (like those in the Boc group and the aromatic ring) that are invisible in the ¹H NMR spectrum.

Experimental Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

A proton-decoupled ¹³C NMR experiment is performed, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Interpretation and Expected Spectrum:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ketone Carbonyl (C=O) | 195 - 205 | The ketone carbonyl carbon is highly deshielded and appears far downfield. |

| Carbamate Carbonyl (N-C=O) | ~154.8 | The carbamate carbonyl is also deshielded but typically appears upfield from a ketone.[5] |

| Aromatic C-F | 160 - 165 (Doublet) | The carbon directly bonded to fluorine is deshielded and will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). |

| Other Aromatic Carbons | 115 - 135 | The remaining aromatic carbons will appear in this region. Those coupled to fluorine will show smaller C-F coupling constants (²JCF, ³JCF). |

| Boc Quaternary Carbon (O-C(CH₃)₃) | ~79.5 | This quaternary carbon is bonded to an oxygen atom, shifting it significantly downfield into this characteristic region.[5] |

| Piperidine Carbons | 25 - 50 | These aliphatic carbons appear in the expected upfield region. The carbons adjacent to the nitrogen will be the most downfield (~40-45 ppm). |

| Boc Methyl Carbons (CH₃) | ~28.4 | The three equivalent methyl carbons of the Boc group give a strong signal in the far upfield region.[5] |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Causality of Experimental Choice: This experiment is a simple but powerful confirmation of the presence and electronic environment of the fluorine atom, a key feature of the molecule.

Experimental Protocol:

-

The same sample can be used.

-

The experiment is rapid due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

Data Interpretation and Expected Spectrum:

-

A single resonance is expected.

-

The multiplicity will likely be a doublet of triplets (or a complex multiplet), resulting from coupling to the ortho- and meta-protons on the aromatic ring. This confirms its position on the benzoyl group.

Mass Spectrometry (MS): Confirming Molecular Integrity

Causality of Experimental Choice: MS is the definitive technique for determining the molecular weight of a compound.[6] High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an extremely accurate mass measurement, which can be used to confirm the molecular formula.

Figure 2: A generalized workflow for ESI-MS analysis.

Experimental Protocol:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into an ESI-MS instrument. ESI is a soft ionization technique ideal for polar, non-volatile molecules, preventing fragmentation during the ionization process.

-

Operate in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

Data Interpretation and Expected Spectrum:

-

Molecular Formula: C₁₇H₂₂FNO₃

-

Monoisotopic Mass: 323.1584

-

Expected HRMS Result for [M+H]⁺: m/z = 324.1656. The instrument should detect a mass that matches this value to within 5 ppm.

-

Expected HRMS Result for [M+Na]⁺: m/z = 346.1475.

-

Key Fragmentation: A common and diagnostic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (C₄H₈, 56 Da) or isobutylene, followed by CO₂, or the entire Boc group (100 Da). This provides further structural confirmation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Causality of Experimental Choice: IR spectroscopy is a fast and non-destructive technique used to identify the presence of specific functional groups based on their unique vibrational frequencies.[7][8] It serves as a quick quality check and corroborates the structural features identified by NMR.

Experimental Protocol:

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Expected Spectrum: The IR spectrum will provide clear evidence for the key functional groups in the molecule.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| Alkane C-H | Stretch | 2850 - 2980 | Strong, Sharp | Characteristic of the C-H bonds in the piperidine ring and the Boc group.[8] |

| Carbamate C=O | Stretch | ~1690 | Strong, Sharp | The carbonyl of the Boc group is a very strong absorber in this region.[9] |

| Ketone C=O | Stretch | ~1675 | Strong, Sharp | The aromatic ketone carbonyl absorbs at a slightly lower frequency than the carbamate, and may overlap with it. |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are expected, confirming the presence of the benzene ring. |

| C-O (Carbamate) | Stretch | 1150 - 1250 | Strong | The C-O single bond stretches in the carbamate group are prominent in the fingerprint region. |

| C-F (Aryl Fluoride) | Stretch | 1200 - 1300 | Strong | A strong, characteristic absorption confirming the presence of the carbon-fluorine bond. |

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structural elucidation of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is achieved through the systematic and logical application of modern analytical techniques.

-

NMR Spectroscopy defines the complete carbon-hydrogen framework, confirms the connectivity of the piperidine, benzoyl, and Boc groups, and verifies the position of the fluorine substituent.

-

Mass Spectrometry provides the exact molecular weight and formula, confirming the elemental composition and integrity of the molecule.

-

Infrared Spectroscopy offers rapid and definitive evidence for all critical functional groups.

When the data from these three orthogonal techniques are in full agreement, the structure is considered unambiguously confirmed. This rigorous, multi-faceted approach ensures the quality and identity of this vital pharmaceutical intermediate, underpinning the integrity of the subsequent drug development process.[10][11]

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- Nature Communications. (n.d.). Supplementary information.

- Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.

- Stary, D., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Taylor & Francis Online. (n.d.). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.

- ResearchGate. (2021). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations.

- International Journal of Research and Applied Science & Engineering Technology. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review. IJRASET.

- Global Journal of Pharmacy and Pharmaceutical Sciences. (2024). Analytical Techniques in Pharmaceutical Analysis.

- Supporting Information. (n.d.). Tert-butyl piperidine-1-carboxylate.

- Gradiva Review Journal. (n.d.). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities.

- AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.

- ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate.

- SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

- SpectraBase. (n.d.). tert-Butyl 4-oxo-1-piperidinecarboxylate.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. azolifesciences.com [azolifesciences.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]

- 11. gradivareview.com [gradivareview.com]

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the synthesis, characterization, and application of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore the profound implications of this fundamental parameter in a drug discovery context.

Molecular Identity and Core Properties

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative. The presence of the 2-fluoro-substituted benzoyl moiety makes it a valuable synthetic intermediate, or building block, for accessing a range of more complex molecules, particularly those with potential applications in central nervous system (CNS) drug discovery. The Boc (tert-butoxycarbonyl) protecting group provides stability under various reaction conditions while allowing for facile deprotection when required.

The precise molecular weight of a compound is a cornerstone of its chemical identity. It is derived directly from its molecular formula, which is determined by the constituent atoms and their arrangement. Based on the structure implied by its IUPAC name, we can definitively calculate the molecular weight.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | - |

| Molecular Formula | C₁₇H₂₂FNO₃ | Calculated |

| Molecular Weight | 307.36 g/mol | Calculated |

| Exact Mass | 307.15837 Da | Calculated |

| CAS Number | Not readily available in major public databases | - |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"]; O_Boc1 [label="O", pos="-1.5,-1.5!"]; O_Boc2 [label="O", pos="-2.0,0!"]; C_tert [label="C", pos="-3.0,0.5!"]; C_Me1 [label="C", pos="-3.5,-0.5!"]; C_Me2 [label="C", pos="-2.5,1.5!"]; C_Me3 [label="C", pos="-4.0,1.0!"];

C2 [label="CH2", pos="-0.7,1.2!"]; C3 [label="CH2", pos="0,2.2!"]; C4 [label="CH", pos="1.2,2.2!"]; C5 [label="CH2", pos="1.9,1.2!"]; C6 [label="CH2", pos="1.2,0!"];

C_CO [label="C", pos="1.8,3.2!"]; O_CO [label="O", pos="1.5,4.2!"];

C_Ar1 [label="C", pos="3.0,3.2!"]; C_Ar2 [label="C", pos="3.6,4.4!"]; F [label="F", color="#EA4335", pos="3.0,5.4!"]; C_Ar3 [label="C", pos="4.8,4.4!"]; C_Ar4 [label="C", pos="5.4,3.2!"]; C_Ar5 [label="C", pos="4.8,2.0!"]; C_Ar6 [label="C", pos="3.6,2.0!"];

// Draw bonds edge [penwidth=1.5]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_Me1; C_tert -- C_Me2; C_tert -- C_Me3;

C4 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- C_Ar1;

C_Ar1 -- C_Ar2; C_Ar2 -- F [color="#EA4335"]; C_Ar2 -- C_Ar3; C_Ar3 -- C_Ar4; C_Ar4 -- C_Ar5; C_Ar5 -- C_Ar6; C_Ar6 -- C_Ar1; }

Caption: Molecular structure of the target compound.

The Central Role of Molecular Weight in Research and Development

Understanding the molecular weight is not merely an academic exercise; it is a critical parameter that dictates experimental design and influences a compound's potential as a drug candidate.

-

Stoichiometric Precision : In synthetic chemistry, all reaction calculations are based on molar quantities. The molecular weight is the conversion factor between the mass of a substance (which is measured on a balance) and the amount in moles. Accurate stoichiometry is essential for maximizing reaction yield, minimizing impurities, and ensuring reproducible results.

-

Analytical Verification : Techniques like mass spectrometry directly measure the mass-to-charge ratio of an ionized molecule, providing an experimental value that can be compared to the calculated molecular weight. This serves as a primary method for confirming the identity of a synthesized compound.

-

Pharmacological Prediction : The molecular weight is a key descriptor in computational models that predict a drug's behavior. For instance, it is one of the five criteria in Lipinski's Rule of Five, a widely used guideline to assess the druglikeness of a chemical compound. Compounds with a molecular weight under 500 Da are generally predicted to have better absorption and permeation properties.

Experimental Protocols for Structural and Purity Verification

To ensure the integrity of any research, the identity, molecular weight, and purity of a key intermediate like tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate must be rigorously confirmed.

Molecular Weight Confirmation via Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming the molecular weight of polar organic molecules.

Protocol: ESI-MS Analysis

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation Setup :

-

Set the mass spectrometer to positive ion detection mode. The nitrogen atom in the piperidine ring is readily protonated.

-

Set the mass range for scanning, ensuring it brackets the expected molecular ion (e.g., 100-500 m/z).

-

-

Infusion : Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum.

-

Data Analysis : Look for the protonated molecular ion [M+H]⁺. For C₁₇H₂₂FNO₃, the expected m/z value would be approximately 308.17. Also, look for other common adducts like the sodium adduct [M+Na]⁺ at ~330.15 m/z.

Caption: Workflow for ESI-MS molecular weight confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound, which is critical for subsequent synthetic steps.

Protocol: Reversed-Phase HPLC Analysis

-

System Preparation :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

-

Method Parameters :

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 5-10 µL.

-

Detector : UV-Vis at 254 nm (for the benzoyl chromophore).

-

Gradient : Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Sample Preparation : Prepare a sample solution of ~1 mg/mL in acetonitrile.

-

Analysis : Inject the sample and record the chromatogram. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

Synthetic Considerations and Applications

This molecule is a classic example of a "building block" in medicinal chemistry. Its synthesis would typically involve the acylation of a pre-formed Boc-protected piperidine precursor. A common route would be a Friedel-Crafts acylation or the reaction of an organometallic piperidine species with 2-fluorobenzoyl chloride.

Its primary value lies in its use as an intermediate. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine. This amine can then be functionalized in a multitude of ways, such as reductive amination, amide coupling, or arylation, to build a diverse library of compounds for screening in various drug discovery programs.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The molecular weight of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate, calculated to be 307.36 g/mol , is its most fundamental chemical identifier. This value is not just a number but the bedrock for its synthesis, purification, and analytical verification. For the drug development professional, this parameter informs everything from reaction stoichiometry to the initial assessment of a molecule's potential pharmacokinetic profile. A thorough understanding and experimental confirmation of this property are the first steps in leveraging this versatile building block for the discovery of novel therapeutics.

References

This section would typically be populated with specific literature citations. For this guide, general authoritative resources are provided.

-

PubChem . National Center for Biotechnology Information. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001) . Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

An In-depth Technical Guide on the Core Mechanism of Action of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate. Drawing from established principles of medicinal chemistry and pharmacology of related compounds, we posit that its primary biological activity stems from the modulation of dopamine receptors, particularly the D2-like receptor subfamily (D2, D3, and D4). This document outlines the scientific rationale for this hypothesis, details the requisite experimental protocols for its validation, and provides in-silico models to visualize its molecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and G-protein coupled receptor (GPCR) ligands.

Introduction and Compound Overview

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is a synthetic molecule featuring a central piperidine ring, a structural motif prevalent in a vast number of pharmaceuticals and biologically active compounds.[1][2] The key structural features of this compound are:

-

A 4-(2-fluorobenzoyl)piperidine core: This pharmacophore is a well-established privileged structure in the design of ligands for aminergic GPCRs, most notably serotonin and dopamine receptors. The benzoylpiperidine moiety is crucial for anchoring ligands within the receptor's binding pocket.[3][4]

-

A tert-butoxycarbonyl (Boc) protecting group: Attached to the piperidine nitrogen, the Boc group is a bulky, lipophilic moiety. Its presence has significant implications for the compound's pharmacokinetic and pharmacodynamic properties, potentially rendering it a prodrug that requires metabolic cleavage for full activity.[5][6][7]

Given its structural similarity to known antipsychotics and other CNS-active agents, a thorough investigation into its mechanism of action is warranted.

Proposed Mechanism of Action: Dopamine D2-like Receptor Antagonism

The primary hypothesis is that tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate acts as an antagonist at dopamine D2-like receptors. This family of Gi/o-coupled receptors plays a critical role in neurotransmission, regulating processes such as motor control, motivation, and cognition.[8] Dysregulation of dopaminergic signaling is implicated in numerous neuropsychiatric disorders, including schizophrenia and Parkinson's disease, making these receptors significant therapeutic targets.[8]

The rationale for this proposed mechanism is threefold:

-

Structural Analogy: The 4-benzoylpiperidine scaffold is a cornerstone of many D2 and D4 receptor antagonists. The interaction of the basic nitrogen of the piperidine ring with a conserved aspartate residue in the transmembrane domain 3 (Asp115 in D4) is a hallmark of this class of ligands.[3]

-

Fluorine Substitution: The 2-fluoro substitution on the benzoyl ring can enhance binding affinity and selectivity through favorable interactions within the receptor's binding pocket and can also modulate the metabolic stability of the compound.

-

The Role of the Boc Group: The bulky Boc group on the piperidine nitrogen may influence the compound's activity in several ways. It could act as a prodrug, where in-vivo esterase activity cleaves the Boc group to reveal the secondary amine, which is often crucial for high-affinity receptor binding.[5][9] Alternatively, the intact molecule may possess its own unique pharmacological profile, with the Boc group influencing its interaction with the receptor or its pharmacokinetic properties to enhance CNS penetration.[6][7][10]

Signaling Pathway

D2-like receptors are inhibitory GPCRs that couple to Gi/o proteins. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect, preventing dopamine from inhibiting adenylyl cyclase.

Caption: Proposed mechanism of D2 receptor antagonism.

Experimental Validation Workflow

To rigorously test the hypothesis of dopamine receptor antagonism, a multi-step experimental approach is necessary.

In-Vitro Characterization

The initial phase focuses on determining the compound's binding affinity and functional activity at the dopamine D2, D3, and D4 receptors.

Experimental Workflow: In-Vitro Analysis

Caption: Workflow for in-vitro characterization.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the dopamine receptors by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of the test compound for human D2, D3, and D4 receptors.

-

Materials:

-

Cell membranes expressing human recombinant D2, D3, or D4 receptors.

-

Radioligands: [³H]-Spiperone (for D2 and D4) or [³H]-7-OH-DPAT (for D3).

-

Test compound: tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate.

-

Non-specific binding control: Haloperidol or other suitable high-affinity ligand.

-

Scintillation cocktail and microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Functional Assay

This assay measures the functional effect of the compound on the Gi/o-coupled signaling pathway of the D2-like receptors.

-

Objective: To determine if the compound acts as an antagonist, agonist, or partial agonist and to quantify its potency (IC50 or EC50).

-

Materials:

-

CHO or HEK293 cells stably expressing human D2, D3, or D4 receptors.

-

Dopamine (as the agonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

For antagonist mode: pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of dopamine (typically EC80) in the presence of forskolin.

-

For agonist mode: incubate the cells with varying concentrations of the test compound in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.

-

Generate dose-response curves and calculate IC50 (for antagonists) or EC50 (for agonists) values.

-

Prodrug Hypothesis Investigation

To investigate the possibility of the compound acting as a prodrug, its activity can be compared with its de-Bocylated counterpart, 4-(2-fluorobenzoyl)piperidine.

Protocol 3: Comparative In-Vitro Assays

-

Objective: To compare the binding affinity and functional potency of the parent compound and its potential active metabolite.

-

Procedure:

-

Synthesize or procure 4-(2-fluorobenzoyl)piperidine.

-

Perform the radioligand binding and cAMP functional assays as described in Protocols 1 and 2 for both compounds.

-

Compare the Ki and IC50/EC50 values. A significant increase in affinity and potency for the de-Bocylated compound would support the prodrug hypothesis.

-

Quantitative Data Summary

| Parameter | D2 Receptor | D3 Receptor | D4 Receptor |

| Binding Affinity (Ki, nM) | |||

| tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |||

| 4-(2-fluorobenzoyl)piperidine | |||

| Functional Potency (IC50, nM) | |||

| tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate | |||

| 4-(2-fluorobenzoyl)piperidine |

In-Silico Modeling: Molecular Docking

Molecular docking can provide insights into the plausible binding mode of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate at the dopamine D2 or D4 receptor.

Workflow: Molecular Docking

Caption: Workflow for in-silico molecular docking.

A docking simulation would likely show the 2-fluorobenzoyl moiety occupying a hydrophobic pocket, with the piperidine ring positioned to interact with key residues. The orientation of the Boc group would be of particular interest, as it may form additional interactions or sterically influence the binding mode.

Conclusion

The available evidence strongly suggests that tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate's mechanism of action involves the modulation of dopamine D2-like receptors. The experimental and in-silico workflows detailed in this guide provide a robust framework for definitively characterizing its pharmacological profile. Elucidating its affinity, potency, selectivity, and potential prodrug nature is crucial for understanding its therapeutic potential and advancing its development as a research tool or clinical candidate.

References

-

Wu, H., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists in vitro tool compounds. ChemRxiv. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

-

Saeedi, S., et al. (2025). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Saeedi, S., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters. [Link]

-

Allen, J. A., et al. (2011). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Chemical Neuroscience. [Link]

-

Zell, J., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules. [Link]

-

Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemMedChem. [Link]

-

Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. PubChem. [Link]

-

Kumar, P., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

-

Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. PubChem. [Link]

-

Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic. Proceedings of the National Academy of Sciences. [Link]

-

Vasileva, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry. [Link]

-

Rautio, J., et al. (2008). Prodrug Approaches for CNS Delivery. The AAPS Journal. [Link]

-

Al-Ghananeem, A. M. (2012). PRODRUGS TARGETING THE CENTRAL NERVOUS SYSTEM (CNS). of DSpace. [Link]

-

Zhang, Y., et al. (2020). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Omega. [Link]

-

Molecular Probes. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). National Center for Biotechnology Information. [Link]

-

Wang, C., et al. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry. [Link]

- Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

Wang, Y., et al. (2021). Prodrug strategy for enhanced therapy of central nervous system disease. RSC Chemical Biology. [Link]

-

Di Ciano, M., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]

-

Reiner, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. d-nb.info [d-nb.info]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.alquds.edu [dspace.alquds.edu]

- 8. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Biological activity of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

An In-depth Technical Guide to the Synthetic Utility and Inferred Biological Relevance of tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

This guide provides a detailed examination of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate, a key heterocyclic intermediate in medicinal chemistry. While direct biological activity data for this specific molecule is not extensively published, its structural components—the Boc-protected piperidine and the 2-fluorobenzoyl moiety—are of significant interest in the development of neurologically active agents. We will explore its synthesis, physicochemical properties, and, most importantly, its role as a precursor to pharmacologically relevant compounds, drawing insights from the established activities of structurally related molecules.

Introduction: The Strategic Importance of a Versatile Scaffold

In modern drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to be readily functionalized.[1][2] The introduction of a fluorobenzoyl group further enhances its potential, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. The 4-benzoylpiperidine framework, in particular, is a recognized pharmacophore for targeting central nervous system (CNS) receptors.[3]

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate serves as a quintessential example of a protected building block, designed for multi-step synthetic campaigns. The tert-butoxycarbonyl (Boc) group is a crucial feature, providing a stable, acid-labile protecting group for the piperidine nitrogen. This allows for selective chemical transformations at other positions of the molecule before its removal to yield the secondary amine, which can then be further elaborated to create a diverse library of final compounds. Its primary value, therefore, lies not in its own biological activity, but in its potential to be converted into potent and selective drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These values are critical for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₇H₂₂FNO₃ |

| Molecular Weight | 307.36 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |

| SMILES | C1(C(C2=CC=CC=C2F)=O)CCN(C(OC(C)(C)C)=O)CC1 |

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate is typically achieved through a Friedel-Crafts acylation or by coupling a suitable piperidine precursor with a 2-fluorobenzoyl derivative. The following represents a common and reliable synthetic workflow.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol outlines a plausible and robust method for synthesizing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate from tert-butyl 4-(fluoromethylene)piperidine-1-carboxylate and fluorobenzene.

Materials:

-

tert-butyl 4-(fluoromethylene)piperidine-1-carboxylate

-

Fluorobenzene

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-